5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)-
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Overview
Description
Preparation Methods
Adriamycinone can be prepared through both fermentation and chemical synthesis methods:
Fermentation Method: Adriamycinone is produced by aerobic fermentation of the bacterium Streptomyces peucetius var. caesius.
Chemical Synthesis: Adriamycinone can also be synthesized from daunomycin (daunorubicin). The process involves reacting daunomycin with a halogen (bromine or iodine) in an inert organic solvent, followed by treatment with an alkali-metal acetate in the presence of a polar solvent.
Chemical Reactions Analysis
Adriamycinone undergoes various chemical reactions, including:
Oxidation: Adriamycinone can be oxidized to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of adriamycinone can yield hydroquinone derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Adriamycinone can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
The major products formed from these reactions include various quinone and hydroquinone derivatives, which are essential intermediates in the synthesis of other anthracycline antibiotics .
Scientific Research Applications
Adriamycinone has a wide range of applications in scientific research:
Mechanism of Action
Adriamycinone exerts its effects through several mechanisms:
DNA Intercalation: Adriamycinone intercalates into the DNA double helix, disrupting DNA replication and transcription.
Topoisomerase II Inhibition: Adriamycinone stabilizes the topoisomerase II-DNA cleavable complex, preventing the re-ligation of DNA strands and leading to DNA breaks.
Free Radical Formation: Adriamycinone promotes the formation of reactive oxygen species, which cause oxidative damage to cellular components.
These mechanisms collectively contribute to the cytotoxic effects of adriamycinone on cancer cells .
Comparison with Similar Compounds
Adriamycinone is structurally and functionally similar to other anthracycline antibiotics, including:
Daunomycin (Daunorubicin): Both compounds share a similar tetracyclic quinoid structure and are used in cancer treatment.
Pirarubicin: Another derivative of adriamycin, pirarubicin has modifications that enhance its antitumor activity and reduce cardiotoxicity.
Adriamycinone is unique due to its specific hydroxylation pattern, which plays a crucial role in its biological activity and therapeutic applications .
Properties
Molecular Formula |
C21H18O9 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(7R,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21+/m1/s1 |
InChI Key |
IBZGBXXTIGCACK-UZJPJQLHSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O |
Origin of Product |
United States |
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